2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione 2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione Novel γ-secretase modulator for the treatment of neurodegenerative and/or neurological disorders such as Alzheimer’s disease and Down’s Syndrome
PF-06648671 is a γ-secretase modulator for the treatment of neurodegenerative and/or neurological disorders such as Alzheimer’s disease and Down’s Syndrome.
Brand Name: Vulcanchem
CAS No.: 1587727-31-8
VCID: VC0539189
InChI: InChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3
SMILES: CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F
Molecular Formula: C25H23ClF4N4O3
Molecular Weight: 538.92

2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione

CAS No.: 1587727-31-8

Cat. No.: VC0539189

Molecular Formula: C25H23ClF4N4O3

Molecular Weight: 538.92

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione - 1587727-31-8

Specification

CAS No. 1587727-31-8
Molecular Formula C25H23ClF4N4O3
Molecular Weight 538.92
IUPAC Name 2-[1-[5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Standard InChI InChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3
Standard InChI Key AKCDDYGYIGPEKL-JQOQJDEVSA-N
SMILES CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F
Appearance Solid powder

Introduction

Chemical Identity and Physical Properties

2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione is a complex organic molecule with multiple chiral centers and functional groups. The compound's essential properties are summarized in Table 1.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Registry Number1587727-31-8
Molecular FormulaC₂₅H₂₃ClF₄N₄O₃
Molecular Weight538.92 g/mol
Physical StateSolid
Chemical Classificationγ-Secretase Modulator
StereochemistryMultiple defined stereocenters: (S)-1, (2S,5R)-5

The compound contains several key structural elements: a tetrahydrofuran ring with defined stereochemistry, a substituted phenyl group bearing chloro, fluoro, and trifluoromethyl moieties, a methyl-imidazole group, and a pyrido[1,2-a]pyrazine-1,6-dione system . This complex architecture was purposefully designed to achieve specific pharmacological properties and interactions with its biological target.

Structural Design and Development

Structure-Activity Relationship

The compound's structure features several critical elements that contribute to its pharmacological activity:

  • The tetrahydrofuran ring with defined 2S,5R stereochemistry serves as a rigid scaffold that positions other functional groups in optimal orientation

  • The 4-chloro-5-fluoro-2-(trifluoromethyl)phenyl group provides lipophilicity and specific electronic properties

  • The methyl-imidazole moiety contributes to target binding and pharmacokinetic properties

  • The pyrido[1,2-a]pyrazine-1,6-dione system serves as a key pharmacophore for interaction with the γ-secretase complex

Mechanism of Action

Gamma-Secretase Modulation

2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione functions as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) that completely block the enzyme's activity, GSMs allosterically modulate the enzyme to alter its cleavage pattern . This subtle modification of enzyme function represents a significant advantage over traditional inhibition approaches.

Effect on Amyloid-β Peptides

The compound exhibits a distinct pharmacodynamic profile characterized by differential effects on various Aβ species:

  • Decreases production of longer Aβ peptides, particularly Aβ42 and Aβ40, with greater effects on Aβ42

  • Increases production of shorter Aβ peptides, especially Aβ37 and Aβ38, with more pronounced effects on Aβ37

  • Produces no significant change in total Aβ levels

This selective modulation pattern is significant because longer Aβ peptides, particularly Aβ42, are more prone to aggregation and have been implicated as primary drivers of pathology in Alzheimer's disease. By shifting the production from longer to shorter Aβ peptides without affecting total Aβ production, the compound potentially reduces amyloid burden while maintaining physiological functions of γ-secretase .

Pharmacokinetic Properties

Absorption and Distribution

Following oral administration, 2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione demonstrates favorable absorption characteristics. In clinical studies under fasted conditions, the compound is rapidly absorbed with median time to maximum concentration (tmax) of 1 to 1.5 hours . When administered with a high-fat meal, absorption is delayed with a median tmax of 4 hours, with area under the curve (AUCinf) slightly increased by 23% while maximum concentration (Cmax) decreased by 24% compared to the fasted state .

Metabolism and Elimination

The compound exhibits a mean terminal half-life (t1/2) ranging from 13.9 to 23.1 hours, which enables once-daily dosing . This favorable pharmacokinetic profile was observed across preclinical species and translated well to humans .

Dose-Exposure Relationship

A dose-proportional increase in exposure has been observed with the compound. Over the dose range of 2 to 360 mg, the Cmax and AUCinf increased by approximately 88-fold and 140-fold, respectively . This nearly dose-proportional increase in exposure facilitates predictable dosing and exposure control in clinical settings.

Brain Penetration

A critical attribute of 2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione is its ability to penetrate the blood-brain barrier. The compound demonstrated favorable brain availability in rodent models, which translated to excellent central nervous system exposure in humans . This property is essential for a compound targeting central nervous system disorders like Alzheimer's disease.

Preclinical Studies

In Vitro Potency

In preclinical evaluations, 2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione demonstrated excellent whole cell in vitro potency with an Aβ42 IC50 value of 9.8 nM . This potent activity against Aβ42 production positions the compound as one of the most potent γ-secretase modulators developed to date.

Animal Models

The compound has demonstrated robust time- and dose-dependent efficacy in acute, subchronic, and chronic studies across multiple species . Particularly noteworthy were primary and secondary prevention studies conducted in transgenic mouse models of Alzheimer's disease, which showed promising results in preventing amyloid pathology.

In rat studies, the compound displayed a greater than 40-fold safety margin based on a comparison of the systemic exposure (AUC) at the no observed adverse effect level (NOAEL) to the 50% effective AUC or AUC effective (the systemic exposure required for reducing levels of Aβ42 in rat brain by 50%) .

Clinical Development

Pharmacodynamic Effects

Clinical trials demonstrated significant, dose-dependent reductions in plasma Aβ42 and Aβ40 levels. At the highest tested single dose of 360 mg, the placebo-adjusted maximal change from baseline was -56.9% for plasma Aβ42 and -68.8% for plasma Aβ40 .

More importantly, the compound achieved robust reduction of Aβ42 in cerebrospinal fluid (CSF), confirming central pharmacodynamic effects . A pharmacokinetic/pharmacodynamic (PK/PD) indirect-response model was developed using biomarker data to characterize the differential effects of the compound on multiple Aβ species in CSF . This model successfully described the tendency of observed CSF Aβ data and the steady-state effects of the compound, supporting its use for predicting central Aβ effects and optimal dose selection in future trials .

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